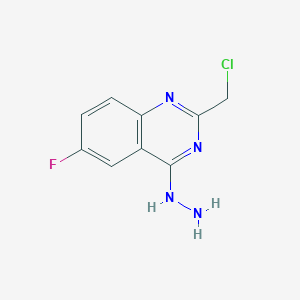
2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloromethyl-6-fluoroquinazoline.
Hydrazinylation: The chloromethyl group is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluoro group enhances the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-hydrazinylquinazoline: Lacks the fluoro group, which may affect its stability and activity.
6-Fluoro-4-hydrazinylquinazoline: Lacks the chloromethyl group, which may reduce its reactivity in substitution reactions.
2-(Chloromethyl)-6-fluoroquinazoline: Lacks the hydrazinyl group, which may limit its biological activity.
Propriétés
Numéro CAS |
147003-99-4 |
|---|---|
Formule moléculaire |
C9H8ClFN4 |
Poids moléculaire |
226.64 g/mol |
Nom IUPAC |
[2-(chloromethyl)-6-fluoroquinazolin-4-yl]hydrazine |
InChI |
InChI=1S/C9H8ClFN4/c10-4-8-13-7-2-1-5(11)3-6(7)9(14-8)15-12/h1-3H,4,12H2,(H,13,14,15) |
Clé InChI |
HVVDDGZZHCOFQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=NC(=N2)CCl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
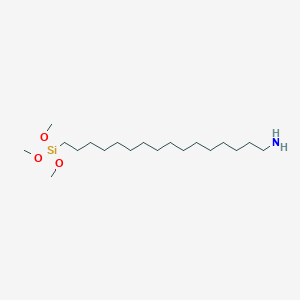
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
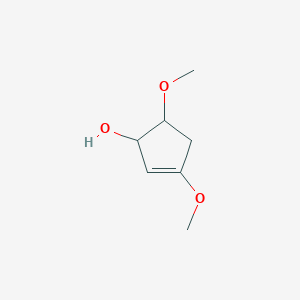
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)


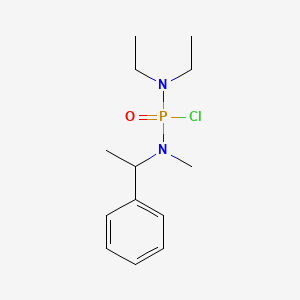
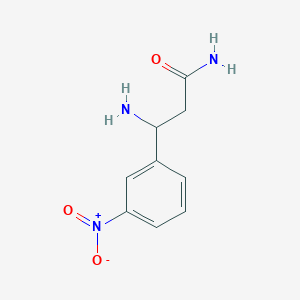


![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)


